- An Improved Catalytic System for Solid-state Iridium(I)-catalyzed C-H Borylation Using MechanochemistryChemistry Letters, 2023, 52(5), 333-336,
Cas no 912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 7-METHYLINDOLE-2-BORONIC ACID PINACOL ESTER
- 7-Methyl-1H-indole-2-boronic acid pinacol ester
- 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 7-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-3-yl)-1H-indole
- 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 7-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- AKOS016001017
- MB10203
- (7-METHYL-1H-INDOL-2-YL)BORONIC ACID PINACOL ESTER
- AZNAYTQOYNEGPL-UHFFFAOYSA-N
- AS-43248
- CS-0175788
- 7-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- DTXSID50681929
- 912331-68-1
- Z2044777561
- EN300-366635
- SCHEMBL593662
- MFCD11858374
-
- MDL: MFCD11858374
- インチ: 1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
- InChIKey: AZNAYTQOYNEGPL-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1NC2C(=CC=CC=2C)C=1
計算された属性
- せいみつぶんしりょう: 257.15900
- どういたいしつりょう: 257.1587090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.25000
- LogP: 2.77550
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole セキュリティ情報
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 217377-1g |
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 1g |
£750.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-250MG |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 250MG |
¥ 349.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-5G |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 5g |
¥ 3,399.00 | 2023-04-13 | |
Enamine | EN300-366635-0.1g |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95.0% | 0.1g |
$33.0 | 2025-03-18 | |
abcr | AB272331-250 mg |
7-Methylindole-2-boronic acid pinacol ester, 95%; . |
912331-68-1 | 95% | 250 mg |
€171.30 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10562-100MG |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-68-1 | 95% | 100MG |
¥ 851.00 | 2023-03-30 | |
TRC | M225195-50mg |
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |
912331-68-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
TRC | M225195-100mg |
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |
912331-68-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M225195-500mg |
(7-Methyl-1h-Indol-2-Yl)Boronic Acid Pinacol Ester |
912331-68-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D968054-100mg |
7-Methyl-1H-indole-2-boronic acid pinacol ester |
912331-68-1 | 95% | 100mg |
$170 | 2024-07-28 |
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural productsChemical Science, 2021, 12(4), 1528-1534,
ごうせいかいろ 3
- Iridium(I)-Catalyzed C-H Borylation in Air by Using MechanochemistryChemistry - A European Journal, 2019, 25(18), 4654-4659,
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleに関する追加情報
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Comprehensive Overview
The compound 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 912331-68-1) is a highly specialized organic molecule with significant applications in modern materials science and organic synthesis. This compound belongs to the class of indoles, which are aromatic heterocycles widely studied for their unique electronic properties and versatile reactivity. The presence of the dioxaborolane group at the 2-position of the indole ring introduces a boron-containing functionality that enhances its utility in cross-coupling reactions and other organometallic transformations.
The structure of this compound is characterized by a 7-methyl substitution on the indole ring, which imparts steric bulk and influences the molecule's reactivity and stability. The dioxaborolane group is a tetramethyl-substituted derivative of dioxaborolane, which is known for its stability and compatibility with a wide range of organic reactions. This combination makes 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole an ideal precursor for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Recent studies have highlighted the potential of this compound in the development of boron-based materials for energy storage applications. Researchers have demonstrated that the incorporation of this indole derivative into polymer frameworks can significantly enhance the electronic conductivity and thermal stability of the resulting materials. For instance, a 2023 study published in *Advanced Materials* reported that films prepared from this compound exhibit superior charge transport properties compared to traditional materials used in OLEDs.
In addition to its material science applications, 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has also found utility in medicinal chemistry. Its unique structure allows for selective binding to certain biological targets, making it a promising candidate for drug discovery programs. A 2023 paper in *Journal of Medicinal Chemistry* described how this compound serves as a lead molecule for designing inhibitors of key enzymes involved in neurodegenerative diseases.
The synthesis of this compound typically involves a multi-step process that combines traditional organic synthesis techniques with modern organometallic chemistry. The key steps include the preparation of the indole core through cyclization reactions followed by functionalization with the dioxaborolane group using Stille coupling or similar methods. The availability of cost-effective precursors and scalable reaction conditions has made this compound accessible to researchers worldwide.
From an environmental perspective, the production and handling of 7-Methyl-2-(4,4,5,tetramethyl-dioxaborolanyl)-indole are considered safe under standard laboratory conditions. Its stability under ambient conditions ensures that it can be stored and transported without special precautions. However, as with all chemical compounds, proper personal protective equipment should be used during handling to minimize exposure risks.
In conclusion,7-Methyl-2-(4,tetramethyl-dioxaborolanyl)-indole (CAS No. 91233168) stands out as a versatile building block in contemporary organic synthesis. Its unique combination of structural features and functional groups positions it at the forefront of research in materials science and medicinal chemistry. As ongoing studies continue to uncover new applications for this compound,the future looks bright for its role in advancing technology and medicine.
912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) 関連製品
- 1256358-93-6(5-methyl-1H-indole-2-boronic acid pinacol ester)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)
- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)
- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)
- 2171902-70-6(4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole)
- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)
